

Spectral data interpretation of 2-phenyl-thiazole derivatives (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride

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An In-depth Technical Guide to the Spectral Data Interpretation of 2-Phenyl-Thiazole Derivatives

Introduction

Derivatives of 2-phenyl-thiazole represent a significant class of heterocyclic compounds, holding a prominent place in medicinal chemistry and drug development. Their versatile scaffold is a key component in a variety of therapeutic agents, exhibiting a wide range of biological activities including antifungal, anticancer, anti-inflammatory, and neuroprotective properties.^{[1][2][3]} The efficacy and mechanism of action of these derivatives are intrinsically linked to their precise molecular structure. Therefore, accurate structural elucidation is a critical step in their synthesis and development.

This technical guide provides a comprehensive overview of the interpretation of spectral data for 2-phenyl-thiazole derivatives, focusing on the three core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in the field of drug development to serve as a practical resource for the structural characterization of this important class of molecules.

Experimental Protocols

The acquisition of high-quality spectral data is fundamental to accurate interpretation. The following are generalized experimental protocols for the analysis of 2-phenyl-thiazole derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the 2-phenyl-thiazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid overlapping solvent peaks with signals of interest. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR.[4][5] Higher field strengths (e.g., 400, 500, or 600 MHz) provide better signal dispersion and resolution.
- **Data Acquisition:**
 - ^1H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8 to 64), relaxation delay, and acquisition time.
 - ^{13}C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. Due to the low natural abundance of ^{13}C , a larger number of scans is required compared to ^1H NMR.

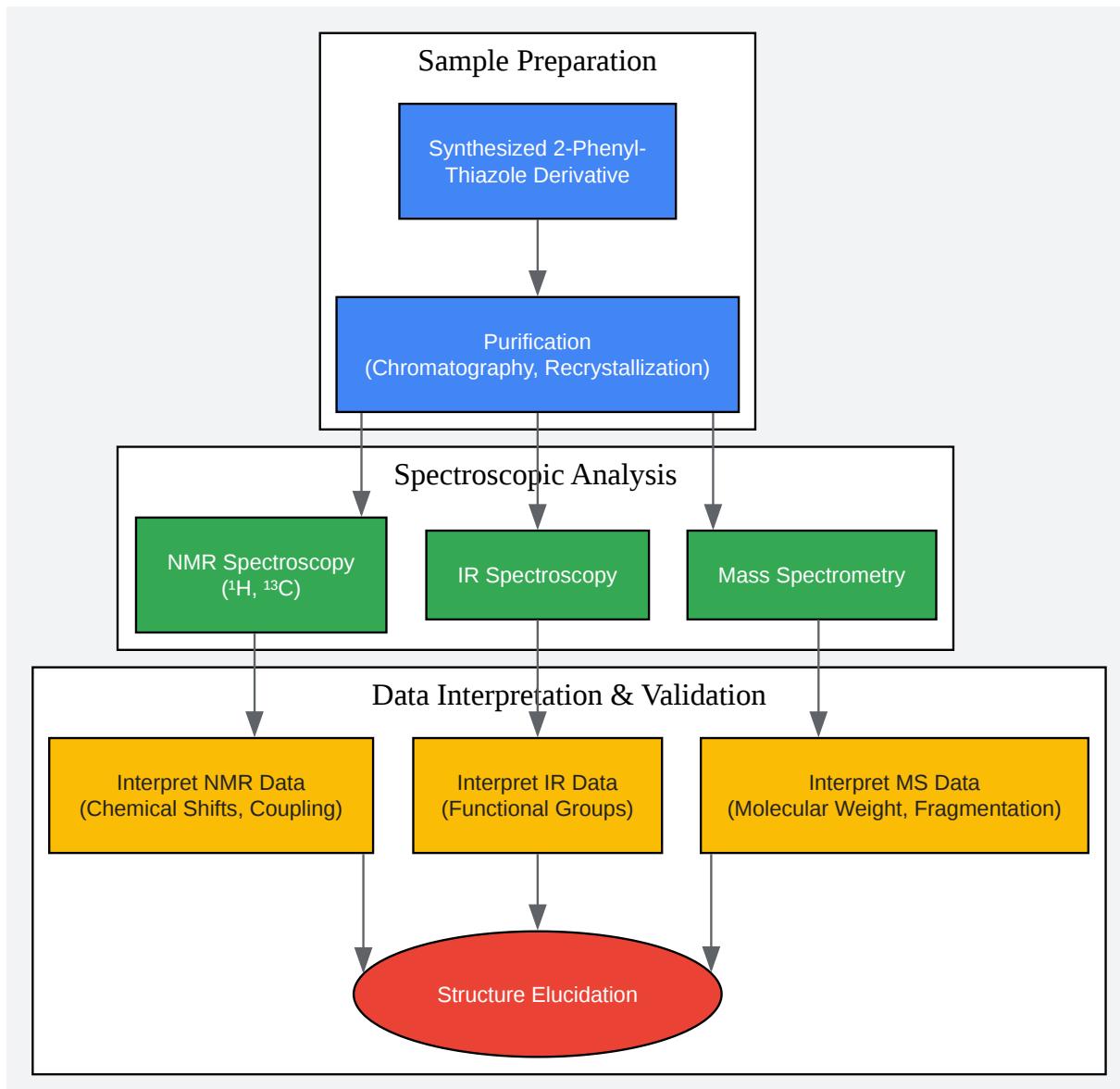
2. Infrared (IR) Spectroscopy

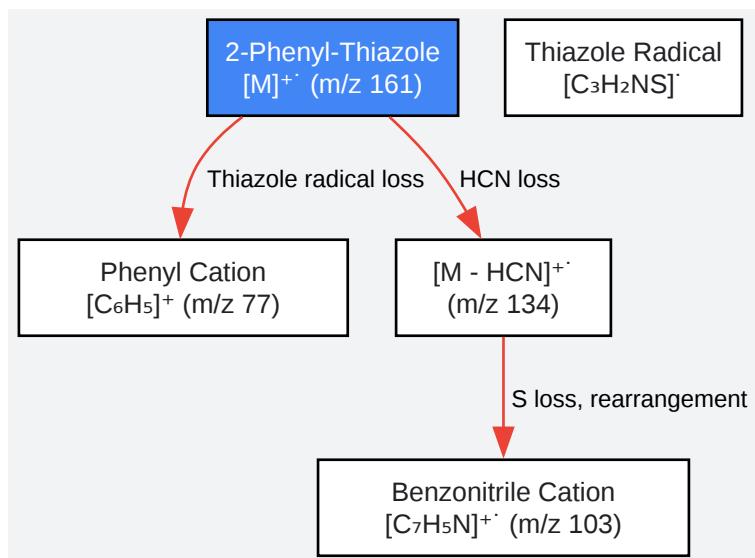
- **Sample Preparation:**
 - **KBr Disc Method:** Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[4]
 - **Attenuated Total Reflectance (ATR):** Place a small amount of the solid or liquid sample directly onto the ATR crystal. This method requires minimal sample preparation.

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.[4][6]
- Data Acquisition: Record the spectrum typically in the range of 4000-400 cm^{-1} .[6] A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
- Instrumentation: A variety of mass spectrometers can be used, with common ionization techniques including Electron Ionization (EI) and Electrospray Ionization (ESI). The choice of ionization method depends on the polarity and thermal stability of the analyte.
- Data Acquisition:
 - Electron Ionization (EI-MS): This technique is suitable for relatively volatile and thermally stable compounds. It often provides detailed fragmentation patterns that are useful for structural elucidation.[7][8]
 - Electrospray Ionization (ESI-MS): This is a soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. It typically yields the protonated molecule $[\text{M}+\text{H}]^+$ or other adducts with minimal fragmentation.





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References

- 1. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. pure.psu.edu [pure.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]

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